molecular formula C22H15N B12206615 11-phenyl-6H-indeno[2,1-b]quinoline

11-phenyl-6H-indeno[2,1-b]quinoline

Cat. No.: B12206615
M. Wt: 293.4 g/mol
InChI Key: WUAGCGULHLGTLA-UHFFFAOYSA-N
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Description

11-Phenyl-6H-indeno[2,1-b]quinoline is a heterocyclic aromatic compound that features a fused ring system combining an indene and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-phenyl-6H-indeno[2,1-b]quinoline typically involves the reaction of aromatic aldehydes, indan-1,3-dione, and ammonium acetate in the presence of a catalyst. One common method employs a heterogeneous copper oxide supported on a zeolite-Y catalyst under reflux conditions in ethanol. This method has been shown to reduce reaction time and yield high product efficiency .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of scalable catalytic processes and continuous flow reactors could be potential approaches for large-scale synthesis. The use of recyclable catalysts and green chemistry principles is also emphasized to enhance sustainability and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 11-Phenyl-6H-indeno[2,1-b]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .

Scientific Research Applications

11-Phenyl-6H-indeno[2,1-b]quinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 11-phenyl-6H-indeno[2,1-b]quinoline and its derivatives often involves interaction with biological macromolecules such as DNA, proteins, and enzymes. These interactions can lead to the inhibition of specific biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

    Indeno[1,2-b]quinoline: Similar in structure but differs in the position of the fused rings.

    Indolo[2,3-b]quinoline: Contains an indole moiety instead of an indene.

    Phenylquinoline: Lacks the indene ring, making it structurally simpler.

Uniqueness: 11-phenyl-6H-indeno[2,1-b]quinoline is unique due to its specific ring fusion and the presence of a phenyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C22H15N

Molecular Weight

293.4 g/mol

IUPAC Name

11-phenyl-6H-indeno[2,1-b]quinoline

InChI

InChI=1S/C22H15N/c1-2-8-15(9-3-1)21-18-12-6-7-13-19(18)23-20-14-16-10-4-5-11-17(16)22(20)21/h1-13H,14H2

InChI Key

WUAGCGULHLGTLA-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C(C4=CC=CC=C4N=C31)C5=CC=CC=C5

Origin of Product

United States

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